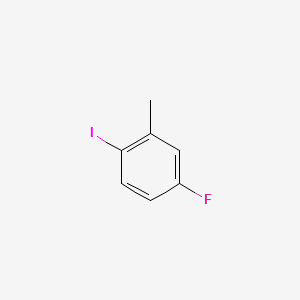

5-Fluoro-2-iodotoluene

Description

Significance of Aryl Halides in Synthetic Strategies

Aryl halides, which include halogenated toluenes, are fundamental building blocks in organic synthesis. wikipedia.orgresearchgate.net Their importance lies in their ability to participate in a multitude of reactions, most notably cross-coupling reactions. fiveable.me These reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. fiveable.mechemimpex.com The reactivity of aryl halides in these transformations is dependent on the identity of the halogen, with the trend generally following I > Br > Cl > F. iitk.ac.in This differential reactivity allows for selective transformations in polyhalogenated systems.

The Role of Fluorine and Iodine in Modulating Aromatic Reactivity

Conversely, the iodine atom is a large and polarizable halogen. ontosight.ai The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic aromatic substitution and a highly reactive partner in metal-catalyzed cross-coupling reactions. fiveable.meiitk.ac.in This high reactivity makes iodoarenes particularly valuable for synthetic chemists seeking to introduce new functional groups. wikipedia.org

Overview of 5-Fluoro-2-iodotoluene (B1304780) within Halogenated Aromatic Scaffolds

This compound, with its distinct substitution pattern, is a prime example of a bifunctional aromatic building block. The fluorine atom at the 5-position and the iodine atom at the 2-position create a molecule with both a site of high reactivity (the C-I bond) and a substituent that modulates the electronic properties of the ring (the fluorine atom). This combination allows for selective and sequential reactions, making it a valuable intermediate in the synthesis of complex target molecules, particularly in the pharmaceutical and materials science sectors. ontosight.aievitachem.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆FI | evitachem.com |

| Molecular Weight | 236.03 g/mol | |

| Boiling Point | 206.8 ± 20.0 °C at 760 Torr | |

| Density | 1.788 ± 0.06 g/cm³ at 20 °C | |

| Flash Point | 82.1 ± 5.9 °C | |

| CAS Number | 66256-28-8 |

Research Findings on this compound

Detailed research has elucidated the synthetic utility of this compound. One common synthetic route to this compound is the direct iodination of 5-fluorotoluene using iodine in the presence of an oxidizing agent. Another approach involves the halogen exchange of 2-iodotoluene (B57078) with a fluorinating agent.

The primary application of this compound lies in its role as a versatile intermediate in organic synthesis. The reactivity of the iodine substituent makes it an excellent substrate for various cross-coupling reactions, including Suzuki-Miyaura reactions, to form biaryl compounds. evitachem.com The presence of the fluorine atom can be exploited to fine-tune the electronic properties of the final product. tandfonline.com Furthermore, the methyl group can be oxidized to a carboxylic acid, as demonstrated by the conversion of 2-fluoro-5-iodotoluene (B1297526) to 2-fluoro-5-iodobenzoic acid using potassium permanganate (B83412). prepchem.com The iodine atom can also be replaced through nucleophilic substitution reactions. evitachem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-(iodomethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FI/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZPDSQNTKSZML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28490-56-4 | |

| Record name | 28490-56-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoro 2 Iodotoluene and Analogous Compounds

Direct Halogenation Strategies

Direct halogenation involves the introduction of the fluoro and iodo groups directly onto the toluene (B28343) ring. The success of these methods hinges on controlling the regioselectivity of the electrophilic substitution reactions to obtain the desired 1,2,4-substitution pattern.

The synthesis of 5-fluoro-2-iodotoluene (B1304780) can be approached by the direct iodination of 3-fluorotoluene (B1676563). The fluorine and methyl groups on the aromatic ring are both ortho-, para-directing for electrophilic aromatic substitution. The fluorine atom at position 3 directs incoming electrophiles to positions 2, 4, and 6, while the methyl group at position 1 directs to positions 2, 4, and 6. The activating effect of the methyl group and the deactivating, yet ortho-, para-directing, nature of the fluorine atom makes the regiochemical outcome sensitive to the reaction conditions. The primary challenge is to selectively introduce the iodine atom at the C-2 position, which is ortho to the methyl group and meta to the fluorine.

Common iodinating agents include molecular iodine (I₂) activated by an oxidizing agent or a Lewis acid, and N-iodosuccinimide (NIS). For instance, the iodination of electron-rich aromatics can be achieved using NIS with a catalytic amount of a strong acid like trifluoroacetic acid, which generates a more potent electrophilic iodine species. google.comnih.gov

In a similar system, the iodination of 3-chlorotoluene (B144806) using various silver salts in conjunction with iodine has been studied, offering insights into controlling regioselectivity. Reagents like AgSbF₆, AgBF₄, and AgPF₆ with I₂ were shown to selectively iodinate the position para to the chlorine substituent. google.com While Ag₂SO₄ with iodine can also be an effective iodinating system, its selectivity can differ. google.comresearchgate.net This suggests that by carefully selecting the activating agent for iodine, it is possible to influence the position of iodination on the 3-fluorotoluene ring, though achieving high selectivity for the sterically hindered C-2 position remains a significant synthetic challenge.

Table 1: Representative Conditions for Electrophilic Iodination of Aromatic Compounds

| Iodinating Agent | Activator/Catalyst | Substrate Example | Typical Conditions | Outcome |

|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (cat.) | Methoxy- or methyl-substituted aromatics | Acetonitrile, Room Temp | High yields, regioselective |

| Iodine (I₂) | Silver Sulfate (B86663) (Ag₂SO₄) | Alkylbenzenes | Dichloromethane, Room Temp | Good yields of iodoarenes |

This table presents typical conditions for electrophilic iodination based on analogous substrates.

An alternative direct halogenation approach is the electrophilic fluorination of 2-iodotoluene (B57078). However, this route is generally less feasible. The iodine atom is a weakly deactivating, ortho-, para-directing group. Therefore, electrophilic attack would be directed to the C-4 and C-6 positions. Achieving fluorination at the C-5 position (meta to the iodine) would be highly disfavored.

Furthermore, electrophilic fluorinating reagents, such as F-TEDA-BF₄ (Selectfluor), are powerful oxidants and typically require either a highly activated aromatic ring or specific catalytic systems to achieve efficient C-H fluorination. guidechem.comfishersci.comrsc.org Arenes that are not electron-rich, like 2-iodotoluene, are generally poor substrates for direct electrophilic fluorination, often leading to low yields and mixtures of isomers.

Functional Group Interconversions for C-I and C-F Bond Formation

A more reliable and widely used approach for synthesizing specifically substituted haloarenes involves the conversion of pre-existing functional groups, most notably amino groups, into halogens via diazotization reactions.

The conversion of an aromatic amino group into a diazonium salt, which is then displaced by a halide, is a cornerstone of aromatic synthesis. This strategy offers excellent control over regiochemistry, as the position of the halogen is predetermined by the position of the amino group on the starting material.

For the synthesis of this compound, the most logical precursor is 5-fluoro-2-methylaniline (B146954) (also known as 5-fluoro-o-toluidine). The synthesis proceeds via a Sandmeyer-type reaction. The process involves two key steps:

Diazotization: The primary aromatic amine, 5-fluoro-2-methylaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl or H₂SO₄) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

Iodide Displacement: The resulting diazonium salt solution is then treated with an iodide salt, commonly potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group and is readily displaced by the iodide ion to yield this compound. Unlike Sandmeyer reactions for chlorides and bromides, the introduction of iodine does not typically require a copper(I) catalyst. nih.gov

This synthetic pathway is highly effective because the precursor, 5-fluoro-2-methylaniline, is commercially available and the Sandmeyer reaction is a robust and well-documented transformation. A patent describing the synthesis of the analogous compound, 2-bromo-5-fluorotoluene, from 5-fluoro-2-aminotoluene through a Sandmeyer bromination reaction underscores the industrial viability of this approach. google.com

Alternatively, one could envision a route starting from 2-iodo-5-methylaniline. In this case, the amino group would be converted to a fluorine atom using the Balz-Schiemann reaction. This involves the formation of a diazonium tetrafluoroborate (B81430) salt, which is then isolated and thermally decomposed to introduce the fluorine atom. However, this route is often lower yielding and less commonly used than the Sandmeyer iodination.

Table 2: Diazotization-Mediated Synthesis of this compound

| Reaction | Starting Material | Reagents | Key Intermediate | Product |

|---|

This table outlines the well-established Sandmeyer route, a highly plausible method for the target compound's synthesis.

In recent decades, palladium-catalyzed cross-coupling and C-H activation reactions have emerged as powerful tools for the formation of carbon-halogen bonds. In principle, this compound could be synthesized via the palladium-catalyzed direct iodination of 3-fluorotoluene. These reactions often employ a directing group to achieve high regioselectivity, guiding the palladium catalyst to a specific C-H bond. Without a directing group, achieving selective iodination at the C-2 position of 3-fluorotoluene would be difficult, likely resulting in a mixture of isomers. While methods for the palladium-catalyzed C-H fluorination and iodination of various arenes exist, specific application to this particular synthesis is not prominently documented in scientific literature, suggesting that classical methods like the Sandmeyer reaction remain more practical and efficient.

Chemo- and Regioselective Synthesis Approaches

The synthesis of this compound is fundamentally a challenge of regioselectivity. The key to a successful synthesis is the unambiguous placement of the three substituents—methyl, fluoro, and iodo—at the 1, 5, and 2 positions, respectively.

Direct Halogenation: As discussed, direct iodination of 3-fluorotoluene presents a significant regiochemical hurdle. The combined directing effects of the methyl and fluoro groups favor substitution at the C-4 and C-6 positions. While reaction conditions can be tuned to influence the product distribution, isolating the desired C-2 iodo isomer in high yield is problematic. Direct fluorination of 2-iodotoluene is even less viable due to the deactivating nature of iodine and its directing effects away from the desired C-5 position.

Functional Group Interconversion: The most effective strategy for ensuring absolute regioselectivity is the use of diazotization-mediated halogenation. By starting with 5-fluoro-2-methylaniline, the positions of the methyl and fluoro groups are already fixed. The subsequent conversion of the amino group at C-2 to an iodo group via the Sandmeyer reaction definitively establishes the desired 1,2,5-substitution pattern. This approach circumvents the regioselectivity issues inherent in direct electrophilic aromatic substitution, making it the preferred and most reliable method for the synthesis of this compound. This highlights a common principle in aromatic chemistry where building-block approaches with functional group interconversions often provide superior chemo- and regioselectivity compared to direct C-H functionalization of simpler precursors.

Strategies for ortho/meta/para Control

The relative positions of the fluoro, iodo, and methyl groups on the toluene ring are dictated by the synthetic route chosen. Key methodologies for achieving specific substitution patterns include electrophilic aromatic substitution, the Sandmeyer reaction, and directed ortho-metalation.

Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents already present on the aromatic ring play a crucial role in electrophilic aromatic substitution reactions. In the context of synthesizing this compound, starting with 4-fluorotoluene (B1294773) is a common strategy. The fluorine atom and the methyl group are both ortho, para-directing. This means that electrophilic iodination of 4-fluorotoluene will primarily yield a mixture of isomers where the iodine atom is positioned either ortho or para to these groups.

Controlling the regioselectivity of iodination can be achieved by carefully selecting the iodinating agent and reaction conditions. For instance, the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid can provide good yields for the iodination of electron-rich aromatic compounds. The reaction conditions can be tuned to favor the formation of the desired isomer.

Another approach involves the use of silver salts to modulate the regioselectivity of iodination. Different silver salts, such as silver sulfate (Ag2SO4) or silver hexafluoroantimonate (AgSbF6), in combination with molecular iodine, can influence the position of iodination on substituted aromatic rings. The choice of solvent can also play a significant role in directing the substitution pattern.

Sandmeyer Reaction: The Sandmeyer reaction provides a versatile and highly regioselective method for introducing an iodo group onto an aromatic ring. This two-step process begins with the diazotization of a primary aromatic amine, followed by treatment with a solution of potassium iodide. The key advantage of this method is that the position of the incoming iodine atom is predetermined by the location of the amino group on the starting material.

For the synthesis of this compound, a suitable precursor would be 5-fluoro-2-aminotoluene. Diazotization of this amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures yields a diazonium salt. Subsequent addition of potassium iodide results in the displacement of the diazonium group by iodine, affording the target molecule with high regiochemical purity.

| Starting Material | Reagents | Key Transformation | Product |

| 5-Fluoro-2-aminotoluene | 1. NaNO2, HCl (or other strong acid) 2. KI | Diazotization followed by iodination | This compound |

| 4-Fluorotoluene | NIS, Trifluoroacetic acid (cat.) | Electrophilic Iodination | Mixture of iodo-isomers |

Directed Ortho-Metalation (DoM): Directed ortho-metalation is a powerful strategy for the functionalization of the position ortho to a directing group on an aromatic ring. While not the most direct route to this compound, the principles of DoM can be applied to the synthesis of related structures. In a typical DoM protocol, a directing group (e.g., an amide or a methoxy (B1213986) group) chelates to an organolithium reagent, directing the deprotonation of the adjacent ortho-proton. The resulting aryllithium species can then be quenched with an electrophile, such as molecular iodine, to introduce an iodine atom at the ortho position with high selectivity.

Stereochemical Considerations in Preparation

The parent compound, this compound, is achiral. However, the synthesis of its analogs, where a stereocenter is introduced, requires careful consideration of stereoselectivity. This is particularly relevant when a side chain containing a chiral center is attached to the aromatic ring or when the aromatic ring itself is part of a larger chiral molecule.

The stereoselective synthesis of such analogs often involves the use of chiral catalysts, auxiliaries, or starting materials to control the formation of the desired stereoisomer. For instance, the asymmetric synthesis of chiral alcohols can be achieved through the enantioselective addition of organometallic reagents to aldehydes or ketones. In the context of this compound analogs, a chiral 1-(5-fluoro-2-iodophenyl)ethanol could be synthesized by the asymmetric reduction of 1-(5-fluoro-2-iodophenyl)ethanone using a chiral reducing agent or a catalyst.

Recent advances in catalysis have provided numerous methods for the stereoselective construction of carbon-fluorine bonds and for the synthesis of chiral molecules containing fluorinated aromatic moieties. These methods include enantioselective fluorination reactions and stereoselective cross-coupling reactions that can be adapted for the synthesis of chiral analogs of this compound.

For example, the synthesis of axially chiral biaryls containing a fluorinated and iodinated phenyl ring can be achieved through stereoselective Suzuki-Miyaura coupling reactions. The atropisomeric outcome of such reactions can be controlled by the use of chiral ligands on the palladium catalyst.

Furthermore, the synthesis of more complex chiral structures can involve multi-step sequences where stereochemistry is established early and carried through subsequent transformations. This can include the use of chiral pool starting materials or the application of stereoselective reactions such as diastereoselective epoxidation followed by regioselective ring-opening with an appropriate nucleophile.

| Synthetic Challenge | Method | Key Principle |

| Introduction of a chiral side chain | Asymmetric synthesis | Use of chiral reagents or catalysts to favor one enantiomer. |

| Construction of an axially chiral biaryl | Atroposelective cross-coupling | Chiral ligands on the catalyst control the stereochemical outcome. |

| Synthesis of complex chiral molecules | Multi-step synthesis with stereocontrol | Establishing a stereocenter early and preserving it throughout the reaction sequence. |

Reactivity and Transformational Chemistry of 5 Fluoro 2 Iodotoluene

Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 5-fluoro-2-iodotoluene (B1304780) is the primary site of reactivity in metal-catalyzed cross-coupling reactions. This reactivity allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable building block in synthetic chemistry. evitachem.com

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This compound is an effective substrate in these reactions, typically coupling with various arylboronic acids to produce fluorinated biaryl compounds. evitachem.comnih.gov These products are of significant interest in medicinal chemistry and materials science. The reaction is generally catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle. nih.gov While specific examples detailing the Suzuki-Miyaura coupling of this compound are prevalent in chemical literature, generalized conditions often involve a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, a base such as K₂CO₃ or Cs₂CO₃, and a solvent system like toluene (B28343), dioxane, or aqueous mixtures. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Halides

| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Iodobenzonitrile | Phenylboronic acid | Fluorous Pd complex (2a) | 135 °C, 4 h | 4-Cyanobiphenyl | 98 | nih.gov |

| Iodobenzene | Phenylboronic acid | Fluorous Pd complex (2a) | 140 °C, 4 h | Biphenyl | 80 | nih.gov |

| 4-Methoxyiodobenzene | Phenylboronic acid | Fluorous Pd complex (2a) | 140 °C, 4 h | 4-Methoxybiphenyl | 70 | nih.gov |

| (E)-β-bromostyrene | Phenylboronic acid | I₂ / K₂CO₃ / PEG-400 | 110 °C | (E)-stilbene | 92 | researchgate.net |

Stille Coupling Applications

The Stille coupling reaction provides a reliable method for forming carbon-carbon bonds by reacting an organohalide with an organotin compound, catalyzed by palladium. organic-chemistry.orgmdpi.com this compound can be effectively used in Stille couplings, leveraging the reactivity of its carbon-iodine bond. chemimpex.com This reaction is known for its tolerance of a wide variety of functional groups, making it a powerful tool in the synthesis of complex molecules. mdpi.com The choice of catalyst, ligands, and additives like copper(I) salts can significantly influence the reaction's efficiency. organic-chemistry.orgharvard.edu

Table 2: Examples of Stille Coupling Reactions

| Aryl Halide | Organotin Reagent | Catalyst System | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Vinyl tributyltin | Fluorous Pd complex (2a) | 120 °C, 1 h | Styrene (B11656) | 95 | mdpi.com |

| 4-Nitroiodobenzene | Vinyl tributyltin | Fluorous Pd complex (2a) | 120 °C, 1 h | 4-Nitrostyrene | 97 | mdpi.com |

| 1-Bromo-2-iodobenzene | Bicyclic stannolane | Pd(PPh₃)₄, DABCO, CsF | Toluene, 100 °C, 24 h | Benzoisoindole derivative | 80 | rsc.org |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a widely used reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orggold-chemistry.org This reaction, typically employing a palladium catalyst and a copper co-catalyst, is highly efficient for introducing alkyne moieties into organic molecules. wikipedia.orglibretexts.org this compound is a suitable substrate for Sonogashira coupling, leading to the synthesis of 2-alkynyl-5-fluorotoluene derivatives. These products can serve as precursors for more complex structures in various fields, including pharmaceuticals and materials science. wikipedia.org The reaction conditions are generally mild, often proceeding at room temperature. libretexts.org

Table 3: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Base | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Amine | Room Temperature | Not specified | wikipedia.orglibretexts.org |

| Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Not specified | Room Temperature | Not specified | organic-chemistry.org |

| Fluoroarenes | Terminal Alkynes | None (Metal-free) | Na, NaOMe, Ca(OH)₂ | Assisted by Grignard reagent | Good yields | nih.gov |

Negishi Coupling and Related Zinc-Mediated Reactions

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex, to form a carbon-carbon bond. wikipedia.orgnih.gov This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.orgnih.gov this compound can be converted into an organozinc reagent, for example, through a halogen-metal exchange with an isopropylmagnesium chloride-lithium chloride complex followed by transmetalation with zinc chloride. uni-muenchen.de This organozinc intermediate can then participate in Negishi coupling reactions. wikipedia.orguni-muenchen.de Nickel-catalyzed variants have also been explored as a more cost-effective alternative to palladium. wikipedia.orgacs.org

Table 4: Example of Organozinc Reagent Preparation from this compound

| Starting Material | Reagents | Conditions | Intermediate Product | Reference |

|---|---|---|---|---|

| This compound | 1. iPrMgCl·LiCl 2. ZnCl₂ | THF, -20 °C, 30 min | (4-Fluoro-2-methylphenyl)zinc chloride | uni-muenchen.de |

Heck Reactions and Olefination Strategies

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for this compound, primarily due to the presence of halogen substituents that can act as leaving groups. evitachem.comlibretexts.org

Displacement of Halogen Substituents

The reactivity of aryl halides in SNAr reactions is often enhanced by the presence of electron-withdrawing groups. libretexts.org In the case of this compound, the fluorine atom, while being a halogen, exerts a strong electron-withdrawing inductive effect, which can increase the electrophilicity of the aromatic ring and facilitate nucleophilic attack.

Influence of Fluorine on SNAr Pathways

The fluorine atom at the 5-position plays a crucial role in modulating the reactivity of this compound in SNAr reactions. Its high electronegativity exerts a powerful electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic attack but activates it towards nucleophilic attack. stackexchange.commasterorganicchemistry.com This inductive withdrawal of electron density makes the aromatic ring more electron-deficient and therefore more susceptible to attack by nucleophiles. reddit.com

Studies comparing the reactivity of different halogens in SNAr reactions have shown that fluoroarenes can be more reactive than other haloarenes, a phenomenon known as the "element effect". nih.gov This is attributed to the ability of the highly electronegative fluorine to stabilize the transition state of the initial nucleophilic attack. stackexchange.comnih.gov In protic solvents, hydrogen bonding to the fluorine atom can further stabilize the transition state, accelerating the reaction. nih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) represents another important class of reactions for this compound. The outcome of these reactions is determined by the directing effects of the existing substituents on the aromatic ring.

Regioselectivity and Directing Effects of Halogen and Methyl Groups

In electrophilic aromatic substitution reactions, the existing substituents on the benzene (B151609) ring direct incoming electrophiles to specific positions. The methyl group is an activating group and an ortho-, para-director due to its electron-donating inductive and hyperconjugation effects. libretexts.org Halogens, on the other hand, are deactivating groups due to their strong electron-withdrawing inductive effect, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. libretexts.org

In this compound, the directing effects of the methyl, fluoro, and iodo groups must be considered. The fluorine atom is at position 5, the iodine at position 2, and the methyl group at position 1. The directing effects can be summarized as follows:

Methyl group (at C1): ortho-directing (to C2 and C6) and para-directing (to C4).

Iodine atom (at C2): ortho-directing (to C1 and C3) and para-directing (to C5).

Fluorine atom (at C5): ortho-directing (to C4 and C6) and para-directing (to C2).

The interplay of these directing effects, along with steric hindrance from the bulky iodine atom, will determine the regioselectivity of electrophilic substitution. The positions most activated and sterically accessible will be the preferred sites of reaction.

Nitration, Sulfonation, and Halogenation Studies

Specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided search results. However, general principles of electrophilic aromatic substitution on substituted benzenes can be applied.

Nitration: Nitration is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. libretexts.org For 2-iodotoluene (B57078), nitration can lead to a mixture of isomers, with the 6-nitro isomer often being a major product. The presence of the fluorine atom at the 5-position in this compound would likely influence the product distribution. The nitration of o-iodotoluene has been shown to be a complex reaction. rsc.org

Sulfonation: Sulfonation is typically achieved using fuming sulfuric acid (a mixture of H₂SO₄ and SO₃). libretexts.org Studies on the sulfonation of 2-halogenotoluenes have shown that the degree of substitution at the 5-position (para to the methyl group) decreases from ≥90% for 2-fluorotoluene (B1218778) to 50% for 2-iodotoluene. researchgate.netresearchgate.net This suggests that the steric bulk of the iodine atom significantly influences the regioselectivity. For this compound, sulfonation would be expected to be influenced by both the directing effects and the steric hindrance of the substituents.

Halogenation: Aromatic rings can be halogenated using various reagents. For instance, chlorination can be achieved with Cl₂ in the presence of a Lewis acid catalyst like FeCl₃. libretexts.org Iodination of aromatic compounds often requires an oxidizing agent to generate a more potent electrophilic iodine species. libretexts.org The introduction of another halogen onto the this compound ring would be directed by the existing substituents, with the most likely positions being those activated by the methyl and halogen groups and not sterically hindered.

Radical-Mediated Reactions and Functionalizations

This compound can also participate in radical-mediated reactions. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate an aryl radical. This reactivity is harnessed in various synthetic transformations.

Hypervalent iodine reagents, which can be generated in situ from iodoarenes, are known to mediate a variety of radical reactions, including fluorination and fluoroalkylation. bohrium.comacs.org For example, p-iodotoluene difluoride, a hypervalent iodine compound, can be used in fluorination reactions. researchgate.net While specific studies on this compound in this context are not detailed, its iodo-substituent makes it a potential candidate for such transformations. These reactions often proceed under mild conditions and can be initiated by light or a radical initiator. acs.org The use of reagents like Selectfluor in the presence of a catalyst can also promote radical fluorination reactions. organic-chemistry.org

The aryl radical generated from this compound could potentially participate in various C-H functionalization reactions, allowing for the introduction of new substituents onto the aromatic ring. This area of research is of significant interest for the development of new synthetic methodologies.

Atom Transfer Radical Addition (ATRA)

Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of carbon-carbon bonds. In this reaction, a radical is generated from a precursor and adds to an unsaturated system, such as an alkene or alkyne. The resulting radical intermediate then abstracts an atom, typically a halogen, from the starting material to propagate the radical chain.

This compound is a potential substrate for ATRA reactions, acting as a source of the 5-fluoro-2-methylphenyl radical. The carbon-iodine bond is relatively weak and can be homolytically cleaved under thermal or photochemical conditions, or by using a radical initiator, to generate the corresponding aryl radical. This radical can then add to a variety of unsaturated compounds.

A general mechanism for the ATRA reaction of this compound with an alkene is depicted below:

Initiation: Generation of the 5-fluoro-2-methylphenyl radical from this compound.

Propagation:

Addition of the aryl radical to the alkene to form a new carbon-centered radical.

Abstraction of an iodine atom from another molecule of this compound by the newly formed radical to yield the final product and regenerate the 5-fluoro-2-methylphenyl radical, which continues the chain reaction.

The regioselectivity of the radical addition to the unsaturated system is a key aspect of this transformation. In the case of alkenes, the addition of the aryl radical generally occurs at the less substituted carbon atom, leading to the more stable radical intermediate.

While specific studies detailing the ATRA reactions of this compound are not extensively documented in readily available literature, the principles of ATRA with aryl iodides are well-established. sioc-journal.cnnih.govrsc.orgacs.org The reactivity of this compound in such reactions is anticipated to be comparable to other iodoarenes, providing a pathway to synthesize more complex molecules with the 5-fluoro-2-methylphenyl moiety.

Halofunctionalization of Unsaturated Systems via Radical Pathways

Halofunctionalization reactions involve the simultaneous addition of a halogen atom and another functional group across a double or triple bond. While many halofunctionalization reactions proceed through ionic intermediates such as halonium ions, radical pathways also play a significant role, particularly with iodo-organic compounds. nih.govresearchgate.netrsc.org

This compound can potentially participate in radical-mediated halofunctionalization reactions in several ways. One possibility involves the generation of the 5-fluoro-2-methylphenyl radical, as discussed in the context of ATRA. This radical could add to an unsaturated system, and the resulting radical intermediate could be trapped by a halogen source or another radical species.

Alternatively, hypervalent iodine species can be generated in situ from this compound, which can then act as electrophilic halogenating agents to activate unsaturated systems towards nucleophilic attack. nih.govresearchgate.netacs.org The reaction of an alkene with an activated iodoarene can lead to the formation of a transient iodonium (B1229267) ion, which is then opened by a nucleophile. The regioselectivity and stereoselectivity of such reactions are often influenced by the nature of the substrate, the nucleophile, and the reaction conditions.

Recent advancements in photoredox catalysis have enabled a variety of halofunctionalization reactions of alkenes and alkynes using aryl iodides as precursors for radical generation. researchgate.net These methods offer mild and efficient ways to construct complex molecules containing halogen atoms.

Oxidation and Reduction Chemistry

The functional groups of this compound can undergo selective oxidation and reduction reactions, providing pathways to a variety of derivatives with different oxidation states.

Modification of the Methyl Group

The methyl group of this compound can be oxidized to afford the corresponding aldehyde or carboxylic acid, which are valuable synthetic intermediates. sioc-journal.cn

Oxidation to Carboxylic Acid:

Strong oxidizing agents can convert the methyl group directly to a carboxylic acid. A documented example is the oxidation of the isomeric 2-fluoro-5-iodotoluene (B1297526) to 2-fluoro-5-iodobenzoic acid using potassium permanganate (B83412) (KMnO₄) in water at reflux. prepchem.com A similar transformation is expected for this compound.

| Starting Material | Reagent | Product | Yield | Reference |

| 2-Fluoro-5-iodotoluene | KMnO₄ | 2-Fluoro-5-iodobenzoic acid | 15% | prepchem.com |

Oxidation to Aldehyde:

The selective oxidation of the methyl group to an aldehyde requires milder and more controlled conditions to prevent over-oxidation to the carboxylic acid. Various methods developed for the oxidation of methylarenes to benzaldehydes could be applicable to this compound. These methods often involve the use of reagents like chromium trioxide (CrO₃) in acetic anhydride (B1165640) (Étard reaction conditions) or ceric ammonium (B1175870) nitrate (B79036) (CAN).

Selective Reduction/Oxidation of Halogenated Aromatic Ring

The carbon-iodine and carbon-fluorine bonds in this compound exhibit different reactivities towards reduction and oxidation, allowing for selective transformations.

Selective Reduction of the Iodine Atom:

The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, which allows for the selective removal of the iodine atom through reduction, leaving the fluorine atom intact. This transformation, known as hydrodeiodination, can be achieved using various reducing agents.

Catalytic hydrogenation is a common method for the reduction of aryl halides. The use of a palladium catalyst (e.g., Pd/C) with a hydrogen source (e.g., H₂ gas, formic acid, or ammonium formate) can effectively and selectively cleave the C-I bond. The choice of catalyst, solvent, and reaction conditions is crucial to ensure high selectivity and avoid side reactions.

Other reducing systems, such as zinc dust in acetic acid or sodium borohydride (B1222165) in the presence of a catalyst, can also be employed for the chemoselective reduction of the aryl iodide. This selective deiodination provides a route to 3-fluorotoluene (B1676563) from this compound.

Oxidative Reactions of the Aromatic Ring:

Direct oxidation of the aromatic ring of this compound is generally challenging and can lead to a mixture of products or decomposition of the starting material. The electron-withdrawing nature of the fluorine and iodine atoms deactivates the ring towards electrophilic attack, which is often a key step in oxidative processes. However, under specific conditions, such as in the presence of strong oxidants, dearomatization or the formation of phenolic compounds might occur, although such reactions are not commonly employed for this substrate.

Applications of 5 Fluoro 2 Iodotoluene As a Versatile Synthetic Intermediate

Building Blocks for Complex Organic Molecules

In the field of organic chemistry, 5-Fluoro-2-iodotoluene (B1304780) is primarily utilized as a foundational building block for constructing more intricate molecular architectures. guidechem.com Its utility is especially prominent in the development of new pharmaceuticals and agrochemicals, where precise molecular design is paramount. evitachem.comchemimpex.com

This compound functions as a key precursor in multi-step synthetic pathways. ontosight.ai The iodine atom, in particular, is a reactive handle that can be readily substituted or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to modern synthetic strategies.

Research findings indicate its use in various transformations:

Cross-Coupling Reactions: The compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions. ontosight.ai These reactions are essential for creating biaryl compounds and other complex scaffolds that are common in medicinal chemistry. ontosight.ai

Substitution Reactions: The iodine atom can be replaced by a range of nucleophiles, allowing for the introduction of diverse functional groups into the aromatic ring.

| Reaction Type | Reagents/Catalysts | Product Class | Synthetic Importance |

| Suzuki Coupling | Palladium catalyst, Boronic acid/ester, Base | Biaryl compounds | Core structures in pharmaceuticals and materials |

| Sonogashira Coupling | Palladium catalyst, Copper(I) co-catalyst, Terminal alkyne, Base | Aryl-alkynes | Intermediates for conjugated systems, heterocycles |

| Nucleophilic Substitution | Various nucleophiles (e.g., cyanides, azides) | Substituted fluorotoluenes | Introduction of key functional groups |

The dual halogenation of this compound is its most significant strategic advantage. The differing reactivity of the C-F and C-I bonds allows for selective and sequential reactions. ontosight.ai

Iodine as a Reactive Site: The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in transition metal-catalyzed reactions. ontosight.ai This allows the iodine to act as a temporary placeholder that directs the synthesis before being replaced.

Fluorine as a Bioactive Modifier: The fluorine atom is typically retained in the final product. Due to its high electronegativity and small size, fluorine can significantly alter a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability in drug candidates. nih.gov This makes the strategic incorporation of fluorine a widely used tactic in medicinal chemistry. acs.org

Role in Advanced Materials Science Research

The unique electronic properties imparted by the fluorine and iodine atoms also make this compound a valuable precursor in materials science. evitachem.comchemimpex.comnetascientific.com It is used in the synthesis of specialized materials with tailored electronic and physical properties.

In polymer science, this compound can be used as a monomer or an intermediate to create high-performance functional polymers. chemimpex.com By incorporating this molecule into a polymer backbone, researchers can fine-tune the material's properties. The fluorine substituent can enhance thermal stability and chemical resistance, while the aromatic core contributes to rigidity and electronic functionality.

The compound serves as a building block for organic materials used in optoelectronic devices. iodobenzene.ltd Through cross-coupling reactions, the this compound unit can be integrated into larger conjugated systems. These extended π-systems are essential for materials used in:

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs)

Organic Field-Effect Transistors (OFETs)

The fluorine atom can help modulate the energy levels (HOMO/LUMO) of the material, which is critical for optimizing device performance. iodobenzene.ltd

The chemical structure of this compound is beneficial for developing materials used in sensors and conductive films. chemimpex.com Its derivatives can be designed to interact selectively with specific analytes, forming the basis of a chemical sensor. When polymerized or incorporated into a larger matrix, these molecules can contribute to the creation of thin films with specific conductive properties, which are essential for modern electronics. chemimpex.com

| Material Application | Role of this compound | Key Properties Conferred |

| Functional Polymers | Monomer or synthetic intermediate | Thermal stability, chemical resistance |

| Optoelectronic Materials | Precursor for conjugated molecules | Tunable energy levels, charge transport |

| Sensors & Conductive Films | Building block for sensing or conductive polymers | Selective analyte interaction, conductivity |

Intermediate in Agrochemical Development

The presence of both fluorine and iodine on the toluene (B28343) ring allows for selective and sequential chemical transformations. The iodine atom, being an excellent leaving group, facilitates the formation of carbon-carbon and carbon-nitrogen bonds through various cross-coupling reactions. This reactivity is crucial for constructing the complex molecular architectures required for biological activity.

Synthesis of Bioactive Agrochemical Scaffolds

Research in crop protection has led to the development of highly effective pesticides built upon specific heterocyclic scaffolds, such as pyrazole (B372694) carboxamides and pyridine (B92270) carboxamides. This compound is a key precursor for introducing the N-(5-fluoro-2-methylphenyl) moiety, a fragment present in a number of patented and biologically active compounds.

A predominant class of fungicides where this structural motif is relevant is the Succinate Dehydrogenase Inhibitors (SDHIs). rsc.orggoogleapis.com These compounds disrupt the fungal respiratory chain, a mode of action that has proven effective against a wide range of plant pathogens. googleapis.com Many commercial SDHI fungicides, such as Bixafen, Penflufen, and Fluxapyroxad, are pyrazole carboxamides. googleapis.com The general structure consists of a substituted pyrazole carboxylic acid linked via an amide bond to a substituted aniline (B41778).

The synthesis of these target molecules often involves a critical amide bond formation step between a pyrazole- or pyridine-carboxylic acid chloride and a substituted aniline. This compound can be converted into the corresponding 2-amino-4-fluorotoluene (5-fluoro-2-methylaniline), which then serves as the coupling partner. The initial conversion of this compound to the aniline can be achieved through methods like the Buchwald-Hartwig amination.

Below is a table outlining the representative agrochemical scaffolds and the role of this compound as an intermediate.

| Target Scaffold | Intermediate Derived from this compound | Key Reaction Type for Intermediate | Bioactivity Class |

| Pyrazole Carboxamides | 2-Amino-4-fluorotoluene | Buchwald-Hartwig Amination | Fungicide (SDHI) |

| Pyridine Carboxamides | 2-Amino-4-fluorotoluene | Buchwald-Hartwig Amination | Fungicide, Insecticide |

| Substituted Biaryls | (5-Fluoro-2-methylphenyl)boronic acid | Suzuki-Miyaura Coupling | Fungicide, Herbicide |

This table provides an interactive overview of the synthetic routes to key agrochemical scaffolds starting from this compound.

Detailed research findings have demonstrated the synthesis of various N-aryl pyrazole carboxamides with significant fungicidal and insecticidal properties. google.com For instance, a compound like N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide is a known chemical entity, illustrating the successful incorporation of the key fragment derived from this compound into a recognized bioactive scaffold. nih.gov The synthesis pathway leverages the reactivity of the iodine atom for coupling and subsequent amide bond formation to yield the final active molecule.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 2 Iodotoluene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of 5-Fluoro-2-iodotoluene (B1304780). By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Positional Assignment

The structural identity of this compound is definitively established through the combined use of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each technique provides unique insights that, when integrated, allow for the precise assignment of each atom's position on the toluene (B28343) ring.

¹H NMR: The proton NMR spectrum displays signals for the aromatic protons and the methyl group. The aromatic protons appear as distinct multiplets due to spin-spin coupling with each other and with the ¹⁹F nucleus. The chemical shifts and coupling constants (J-values) are critical for determining their relative positions. For instance, the proton ortho to the iodine atom will exhibit a different chemical shift compared to the one ortho to the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atoms directly bonded to the electronegative fluorine and iodine atoms are significantly affected, appearing at characteristic chemical shifts. The C-F and C-I bonds result in large shifts, and the C-F coupling provides further structural confirmation. scispace.com

¹⁹F NMR: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. nih.gov It provides a specific signal for the fluorine atom, and its coupling to nearby protons (H-F coupling) is instrumental in confirming the substitution pattern on the aromatic ring. rsc.org The chemical shift of the fluorine atom is characteristic of its position on the benzene (B151609) ring. vulcanchem.comcolorado.edu

The following table summarizes the expected NMR data for this compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~2.4 | s | - | CH₃ |

| ¹H | ~6.7-7.6 | m | Various H-H, H-F | Aromatic H |

| ¹³C | ~20-25 | q | CH₃ | |

| ¹³C | ~90-95 | d | C-I | |

| ¹³C | ~115-145 | d | Various C-H, C-F | Aromatic C-H |

| ¹³C | ~160-165 | d | Large ¹JCF | C-F |

| ¹⁹F | ~ -110 to -120 | m | Various F-H | Ar-F |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide a more detailed map of the molecular structure by showing correlations between different nuclei. e-bookshelf.deprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. researchgate.net For this compound, COSY would show correlations between the neighboring protons on the aromatic ring, helping to trace the proton sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms they are directly attached to. princeton.eduresearchgate.net This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons over two or three bonds. princeton.eduresearchgate.net For example, the protons of the methyl group would show a correlation to the C1 and C2 carbons of the ring, confirming the methyl group's attachment point. Correlations from the aromatic protons to the carbons bearing the fluorine and iodine would solidify the substituent positions.

Variable Temperature NMR for Conformational Studies

Variable Temperature (VT) NMR studies can provide insights into the dynamic processes within a molecule, such as the rotation of substituents. nih.gov For this compound, VT-NMR could be used to study the rotational barrier of the methyl group. At very low temperatures, this rotation might become slow enough on the NMR timescale to cause broadening or splitting of the methyl proton signal. This would allow for the calculation of the energy barrier to rotation, providing information about the steric and electronic interactions between the methyl group and the adjacent iodine atom.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. savemyexams.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high accuracy (typically to four or five decimal places). acs.org This precision allows for the calculation of the unique elemental formula of the compound. For this compound (C₇H₆FI), the exact mass can be calculated and compared to the experimental value to confirm its elemental composition. guidechem.com

| Parameter | Value |

| Molecular Formula | C₇H₆FI |

| Molecular Weight ( g/mol ) | 236.02 |

| Exact Mass (Monoisotopic) | 235.94983 |

The experimentally determined exact mass from HRMS would be expected to match this calculated value very closely, providing strong evidence for the C₇H₆FI formula.

Fragmentation Pattern Analysis for Structural Differentiation from Isomers

In mass spectrometry, particularly with electron ionization (EI), the molecular ion can break apart into smaller, characteristic fragment ions. The resulting pattern of fragments is a molecular fingerprint that can be used to identify the compound and distinguish it from its isomers. arizona.edulibretexts.org

For this compound, the fragmentation is influenced by the aromatic ring and the halogen substituents. libretexts.org Key fragmentation pathways would likely include:

Loss of an iodine atom: The C-I bond is relatively weak, so a prominent peak corresponding to the loss of an iodine radical ([M-I]⁺) would be expected.

Loss of a methyl group: Cleavage of the methyl group would result in a [M-CH₃]⁺ ion.

Loss of HF: Elimination of a neutral hydrogen fluoride (B91410) molecule is another possible fragmentation pathway for fluorinated aromatic compounds.

The fragmentation pattern of this compound would differ from its positional isomers. For example, an isomer like 2-Fluoro-5-iodotoluene (B1297526) might show a different relative abundance of fragments due to the different electronic and steric environment around the substituents, allowing for their differentiation via mass spectrometry. nist.gov

X-ray Crystallography for Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.com This technique provides unambiguous information about molecular geometry, conformation, and the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. mdpi.com Although no specific single-crystal X-ray diffraction studies for this compound are present in the surveyed scientific literature, the principles of the technique and the insights it would offer are well-established.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. rigaku.com This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of thousands of reflections, is collected and analyzed. rigaku.com The analysis of these data allows for the calculation of an electron density map of the unit cell, from which the positions of the individual atoms can be determined with high precision.

The key structural parameters that would be obtained from such an analysis are summarized in the table below.

| Parameter | Information Gained |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-I, C-F, C-C, C-H). |

| Bond Angles | Angles between adjacent bonds, defining the geometry of the molecule. |

| Torsion Angles | Angles describing the conformation of the molecule, such as the rotation of the methyl group. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry operations that describe the arrangement of molecules within the crystal. |

This information would provide unequivocal confirmation of the connectivity and conformation of the this compound molecule in the solid state, resolving any ambiguity that might arise from other spectroscopic methods.

Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules are arranged relative to one another in the solid state. mdpi.com This crystal packing is determined by a variety of non-covalent intermolecular interactions. For this compound, several key interactions would be of interest.

One of the most significant would be halogen bonding. The iodine atom, with its electropositive region (σ-hole) opposite the C-I bond, can act as a halogen bond donor, interacting with electronegative atoms like fluorine or the π-system of an adjacent aromatic ring. The fluorine atom, being highly electronegative, could act as a halogen bond acceptor.

Other potential interactions include:

π-π Stacking: The aromatic rings of adjacent molecules could stack on top of each other, an interaction driven by electrostatic and van der Waals forces.

C-H···F and C-H···π Interactions: Weak hydrogen bonds involving the methyl or aromatic C-H groups could also play a role in stabilizing the crystal structure.

Analysis of the crystal structure would allow for the precise measurement of the distances and angles characteristic of these interactions, providing a detailed understanding of the forces that dictate the solid-state architecture of the compound. This knowledge is fundamental for connecting the molecular structure to macroscopic properties like melting point, solubility, and crystal morphology.

Computational and Theoretical Studies on 5 Fluoro 2 Iodotoluene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and properties of many-body systems. For 5-fluoro-2-iodotoluene (B1304780), DFT calculations are instrumental in elucidating its geometry, electronic landscape, and reactivity. Methodologies like the B3LYP functional combined with basis sets such as 6-31G* are commonly employed to model halogenated aromatic compounds, providing a balance between accuracy and computational cost.

Electronic Structure Analysis (e.g., Electron Density Maps, Frontier Orbitals)

The electronic structure of this compound is significantly influenced by its halogen substituents. The highly electronegative fluorine atom at the 5-position acts as a strong electron-withdrawing group, which modulates the electron density of the aromatic ring. evitachem.com Conversely, the iodine atom at the 2-position, while also an electron-withdrawing halogen, is larger and more polarizable, making the C-I bond a key site for chemical transformations.

DFT calculations can generate electron density maps that visualize this electronic distribution, showing regions of electron depletion and accumulation across the molecule. A critical aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the region from which an electron is most easily donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is typically a π-orbital distributed across the benzene (B151609) ring, while the LUMO is often a σ*-antibonding orbital localized along the C-I bond. This localization on the C-I bond indicates its susceptibility to nucleophilic attack and its role as a good leaving group.

Table 1: Representative Frontier Molecular Orbital Data for this compound (Illustrative)

| Orbital | Energy (eV) | Primary Character |

|---|---|---|

| LUMO | -0.5 | σ* (C-I antibonding) |

| HOMO | -8.9 | π (Aromatic Ring) |

| HOMO-LUMO Gap | 8.4 | - |

Note: These values are illustrative and depend on the specific DFT method and basis set used.

Prediction of Reactivity and Regioselectivity in Chemical Transformations

DFT-based reactivity descriptors are powerful tools for predicting how this compound will behave in chemical reactions. The presence of both fluorine and iodine allows for selective transformations. The iodine atom, being an effective leaving group, makes the compound highly reactive in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the aromatic ring, influencing its reactivity.

Computational models can predict regioselectivity—the specific position on the molecule where a reaction is most likely to occur. By calculating local reactivity descriptors such as Fukui functions or condensed electrophilicity indices, chemists can identify the most reactive sites for either electrophilic or nucleophilic attack. mdpi.com For electrophilic aromatic substitution, these calculations can quantify the directing effects of the methyl, fluoro, and iodo groups. For nucleophilic substitution or metal-catalyzed couplings, the analysis focuses on the C-I bond, which is the primary site of reaction. evitachem.com Such predictive models are invaluable for designing synthetic routes and avoiding unwanted side products. nih.govrsc.org

Modeling Transition States and Reaction Pathways

Understanding a chemical reaction requires not just knowing the reactants and products, but also the pathway connecting them, including the high-energy transition state (TS). DFT calculations are frequently used to model the geometries and energies of these transition states. By locating the TS on the potential energy surface, researchers can calculate the activation energy barrier, which determines the reaction rate.

For reactions involving this compound, such as its participation in a palladium-catalyzed cross-coupling, DFT can model the entire reaction pathway. This includes the initial oxidative addition of the C-I bond to the metal catalyst, subsequent transmetalation, and the final reductive elimination that forms the product. nih.gov These models provide a step-by-step view of bond-breaking and bond-forming processes, revealing mechanistic details that are often inaccessible through experimental means alone. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the study of molecular motion and the influence of the environment. researchgate.net MD simulations track the movements of atoms over time by solving Newton's equations of motion, providing a dynamic view of molecular behavior.

Conformational Analysis and Energetics

Even for a relatively rigid molecule like this compound, conformational flexibility exists, primarily through the rotation of the methyl group. MD simulations can explore the potential energy surface associated with this rotation and other subtle vibrations. By sampling numerous conformations over time, MD can determine the most stable (lowest energy) arrangements and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or catalysts.

Solvent Effects on Reactivity

Chemical reactions are rarely performed in the gas phase; they almost always occur in a solvent. The solvent can have a profound impact on reactivity by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.netacs.org MD simulations are exceptionally well-suited to study these solvent effects at a molecular level.

To model this compound in solution, the molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water, acetonitrile, or dichloromethane). researchgate.netd-nb.info The simulation then reveals how solvent molecules arrange themselves around the solute, a phenomenon known as solvation. This explicit treatment of the solvent is crucial for accurately capturing specific interactions like hydrogen bonding and dipole-dipole interactions, which can dramatically alter reaction mechanisms and energy barriers compared to the gas phase. researchgate.net By running simulations in different solvents, researchers can computationally screen for the optimal reaction medium, complementing experimental studies.

Quantitative Structure-Activity Relationships (QSAR) for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational and theoretical methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or material properties. nih.gov These models are instrumental in predicting the properties of new or untested chemicals, thereby guiding the design of novel molecules with desired characteristics and prioritizing them for further experimental investigation. nih.govnih.gov For compounds analogous to this compound, such as other halogenated toluenes and substituted aromatic systems, QSAR models have been developed to predict jejich toxicological profiles and biological interactions.

Theoretical Approaches to Predict Biological or Material Properties

The prediction of biological or material properties of compounds analogous to this compound through QSAR models relies on the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. These descriptors are then correlated with the observed activity using statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms. nih.govresearchgate.net

A common theoretical approach involves the use of quantum chemical calculations, such as the semi-empirical AM1 method or more robust ab initio and density functional theory (DFT) methods, to derive electronic and geometric descriptors. nih.govnih.gov These descriptors provide insights into the electronic properties and three-dimensional structure of the molecules, which are crucial for their interaction with biological targets or their performance as materials.

Key molecular descriptors that have been successfully employed in QSAR studies of analogous halogenated aromatic compounds include:

Electronic Descriptors: These parameters describe the electronic distribution and reactivity of a molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the dipole moment, and atomic charges. nih.gov For instance, in a study of para-substituted toluenes, the dipole moment and various frontier orbital parameters were found to be significant in predicting their binding to cytochrome P450 and their rate of hydroxylation. nih.gov

Steric and Geometric Descriptors: These descriptors relate to the size and shape of the molecule. Molecular volume, surface area, and specific steric parameters are often used. The volume of the solvent-accessible molecular surface was a key parameter in a QSAR model for the hydroxylation rate of para-substituted toluenes. nih.gov

Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a common descriptor that quantifies the hydrophobicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe its connectivity and branching.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), represent a more advanced theoretical approach. researchgate.netresearchgate.net These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules to generate a 3D map that highlights the regions where modifications to the molecular structure are likely to increase or decrease the desired activity. nih.gov For example, 3D-QSAR studies on halogenated phenols have demonstrated the importance of steric and electrostatic fields in predicting their acute toxicity. researchgate.net

The following data tables present findings from QSAR studies on compounds analogous to this compound, illustrating the correlation between their structure and biological activity.

Table 1: QSAR Model for the Hydroxylation Rate of para-Substituted Toluenes by Cytochrome P4502B4

A study on a series of 10 para-substituted toluene (B28343) derivatives established a QSAR model for their hydroxylation rate. The model demonstrates that the rate is dependent on the molecule's ability to be desolvated and fit into the enzyme's active site, as well as on the electronic properties of the entire molecule and the methyl group that is hydroxylated. nih.gov The two-variable expression developed showed a high correlation (r = 0.98) and involved the dipole moment and the volume of the solvent-accessible molecular surface. nih.gov

| Compound | Rate Constant for Hydroxylation (nmol/min/nmol P450) | Dipole Moment (Debye) | Volume of Solvent-Accessible Surface (ų) |

| Toluene | 0.5 | 0.36 | 138.6 |

| p-Fluorotoluene | 0.6 | 1.83 | 143.9 |

| p-Chlorotoluene | 1.1 | 1.90 | 158.8 |

| p-Bromotoluene | 1.2 | 1.93 | 165.4 |

| p-Iodotoluene | 1.3 | 1.92 | 176.6 |

| p-Nitrotoluene | 0.1 | 4.39 | 162.1 |

| p-Cresol | 0.2 | 1.58 | 147.2 |

| p-Toluidine | 0.3 | 1.37 | 149.7 |

| p-Xylene | 0.8 | 0.00 | 159.7 |

| 4-Chlorostyrene | 0.4 | 1.63 | 170.8 |

Table 2: Acute Toxicity of Substituted Benzene Derivatives to Fathead Minnow (Pimephales promelas)

This table includes data from a study on the acute toxicity of various substituted benzenes, including some halotoluenes. The toxicity is expressed as the negative logarithm of the 96-hour lethal concentration 50 (LC50). The study developed QSAR models to predict this toxicity based on molecular descriptors.

| Compound | Experimental -log(LC50) | Calculated -log(LC50) (Model 1) | Calculated -log(LC50) (Model 2) |

| Toluene | 3.32 | 3.56 | 3.40 |

| Bromobenzene | 3.89 | 3.56 | 3.63 |

| Chlorobenzene | 3.77 | 3.86 | 3.74 |

| 3-Chlorotoluene (B144806) | 3.84 | 3.86 | 3.86 |

| 4-Chlorotoluene | 4.33 | 4.10 | 4.28 |

| 2,4-Dichlorotoluene | 4.54 | - | - |

| 1,2-Dichlorobenzene | 4.40 | 4.37 | 4.23 |

| 1,3-Dichlorobenzene | 4.30 | 4.19 | 4.19 |

Mechanistic Investigations of Reactions Involving 5 Fluoro 2 Iodotoluene

Elucidation of Reaction Mechanisms

Understanding the precise sequence of steps, including the identification of transient species and the factors governing reaction rates, is fundamental to optimizing existing synthetic methods and developing new ones.

The elucidation of reaction mechanisms heavily relies on the identification and characterization of key intermediates. In reactions involving 5-fluoro-2-iodotoluene (B1304780) and its isomers, several types of transient species have been proposed or identified.

In palladium-catalyzed cross-coupling reactions, such as the direct arylation of fluoroarenes with iodoarenes, the mechanism can be complex. Studies have led to the characterization of hypothesized catalytic intermediates, with dinuclear palladium complexes like [Pd(Ar)(µ-OAc)(PPh3)]2 being identified as major off-cycle reservoir species in equilibrium with the active mononuclear catalyst. whiterose.ac.uk

Reactions leveraging hypervalent iodine chemistry often proceed through highly reactive iodine(III) intermediates. For instance, in fluorination reactions, an iodoarene is oxidized to a difluoro-λ³-iodane (ArIF₂), such as difluoroiodotoluene. beilstein-journals.orgucl.ac.uk This species can then act as the key fluorinating agent. In the presence of a Lewis acid like BF₃·OEt₂, the reaction of silyl (B83357) enol ethers with iodotoluene difluoride (ITDF) is proposed to form an iodonium (B1229267) salt as a key intermediate, which is crucial for the subsequent fluorine transfer. scispace.com Similarly, in the fluorocyclization of unsaturated alcohols and carboxylic acids, bridged iodonium intermediates are formed upon the electrophilic addition of the hypervalent iodine reagent to the alkene. researchgate.netarkat-usa.org In Fluoro-Pummerer reactions, iodosulfonium salts are advanced as the critical intermediates. ucl.ac.uk

Kinetic studies are crucial for understanding reaction mechanisms, particularly for identifying the rate-determining step. For reactions involving halogenated toluenes, kinetic profiles provide insight into the roles of various reactants and catalysts.

In the context of palladium-catalyzed C–H functionalization of fluoroarenes with iodoarenes, detailed kinetic analysis has been performed. Monitoring the reaction progress by in situ FT-IR spectroscopy revealed that the catalysis can follow zeroth-order kinetics with respect to the iodoarene and first-order kinetics with respect to the fluoroarene. whiterose.ac.uk The reaction order in the palladium catalyst was found to be between one-half and first-order, suggesting a complex mechanism where the active catalyst may be in equilibrium with a less active or inactive form, such as a dinuclear species. whiterose.ac.uk Such studies confirmed that the rate-limiting step of the main reaction pathway is the C–H bond cleavage of the fluoroarene by a σ-aryl palladium species. whiterose.ac.uk

The kinetics of related electrophilic aromatic substitutions, such as sulfonation, have also been investigated for various halogenotoluenes. researchgate.netresearchgate.net For instance, in the sulfonation of 2-halogenotoluenes, the degree of substitution at the 5-position (para to the methyl group) decreases significantly when moving from fluorine (≥90%) to iodine (50%), highlighting the strong directing effect of the halogen. researchgate.net The rates of such reactions are highly dependent on the reaction conditions, such as the concentration of sulfuric acid. researchgate.net While not specific to this compound, these studies provide a framework for understanding the electronic and steric effects of the halogen substituents on reaction rates.

Table 1: Summary of Kinetic Data for Related Aryl Halide Reactions

| Reaction Type | Reactant(s) | Key Kinetic Findings | Rate Law / Order | Source(s) |

| Pd-catalysed Direct Arylation | Iodoarene, Fluoroarene | C–H bond cleavage of the fluoroarene is rate-limiting. | Zeroth-order in iodoarene; First-order in fluoroarene. | whiterose.ac.uk |

| Sulfonation | 2-Halogenotoluenes | Rate and regioselectivity are strongly influenced by the halogen. | Complex, depends on H₂SO₄ concentration. | researchgate.netresearchgate.net |

| Nitration | 2-Iodo-1,3,5-trialkylbenzenes | Simulation and discussion of kinetics. | Second-order in sulfuric acid. | researchgate.net |

| Perfluoroalkylation | Aryl Iodides/Bromides, Cu(I) Complex | Initial rates determined from linear fits of product formation. | Follows trend of electronic effects on rates. | nih.gov |

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms through a reaction sequence. nih.gov By replacing an atom with one of its heavier, stable isotopes (e.g., ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), chemists can gain insights into bond-breaking and bond-forming steps. nih.govrug.nl

This method is particularly useful for distinguishing between proposed mechanistic pathways. For example, the presence or absence of a primary kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution at a bond that is broken in the rate-determining step, can provide strong evidence for that step's nature. rug.nl In a study on the biosynthesis of pentalenene, an isotopically sensitive branching experiment using a deuterium-labeled precursor helped to confirm the correct cyclization pathway by observing a shift in the product ratio, which would not have occurred via an alternative mechanism. beilstein-journals.org